molecular formula C20H18 B1619994 1-Butylpyrene CAS No. 35980-18-8

1-Butylpyrene

Cat. No.: B1619994
CAS No.: 35980-18-8
M. Wt: 258.4 g/mol
InChI Key: UFOTZLIYHMGVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butylpyrene (CAS: 35980-18-8) is a polycyclic aromatic hydrocarbon (PAH) derivative with a butyl substituent at the 1-position of the pyrene core. Its molecular formula is C₂₀H₁₈, and it has a molecular weight of 258.36 g/mol. Key physicochemical properties include a density of 1.134 g/cm³, a boiling point of 420.5°C, and a high hydrophobicity (logP = 5.93), which aligns with its alkylated structure . The compound is utilized in materials science, particularly in organic electronics, where its extended alkyl chain enhances solubility in organic solvents, facilitating processing in devices like organic light-emitting diodes (OLEDs) .

Properties

CAS No.

35980-18-8

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1-butylpyrene

InChI

InChI=1S/C20H18/c1-2-3-5-14-8-9-17-11-10-15-6-4-7-16-12-13-18(14)20(17)19(15)16/h4,6-13H,2-3,5H2,1H3

InChI Key

UFOTZLIYHMGVAV-UHFFFAOYSA-N

SMILES

CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Canonical SMILES

CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Other CAS No.

56142-13-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Alkylated Pyrenes

Structural and Physicochemical Properties

Alkylated pyrenes, such as 1-methylpyrene and 1-butylpyrene, share a pyrene backbone but differ in alkyl chain length, significantly influencing their properties. Below is a comparative analysis based on available

Property This compound 1-Methylpyrene Pyrene (Parent Compound)
CAS Number 35980-18-8 2381-21-7 129-00-0
Molecular Formula C₂₀H₁₈ C₁₇H₁₂ C₁₆H₁₀
Molecular Weight 258.36 g/mol 216.28 g/mol 202.26 g/mol
Boiling Point 420.5°C ~350–370°C (estimated)* 404°C
LogP (Hydrophobicity) 5.93 ~4.5–5.0 (estimated)* 4.88
Key Applications Organic electronics, sensors Fluorescent probes, catalysis Environmental biomarkers
  • Alkyl Chain Effects: Solubility: The butyl group in this compound improves solubility in non-polar solvents compared to the shorter methyl group in 1-methylpyrene. This property is critical for solution-based fabrication of optoelectronic devices . Thermal Stability: Longer alkyl chains increase molecular weight and van der Waals interactions, elevating boiling points. This compound’s boiling point is ~50°C higher than pyrene . Hydrophobicity: The logP value increases with alkyl chain length, making this compound more lipophilic than 1-methylpyrene.

Reactivity and Functional Performance

  • Photophysical Behavior : Pyrene derivatives exhibit strong fluorescence, but alkyl substitution red-shifts emission spectra. For instance, this compound’s extended conjugation and steric effects may enhance quantum yield compared to 1-methylpyrene, though experimental validation is needed.
  • Electrochemical Properties: Alkyl groups donate electron density to the aromatic core, modulating redox potentials. This tunability is exploited in organic semiconductors, where this compound’s charge transport properties outperform shorter-chain analogs .

Research Findings and Trends

Recent studies highlight this compound’s advantages in single-molecule electronics, where its alkyl chain acts as an insulating spacer, reducing intermolecular quenching . In contrast, 1-methylpyrene’s smaller size favors supramolecular assembly in catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.